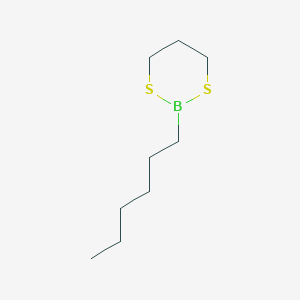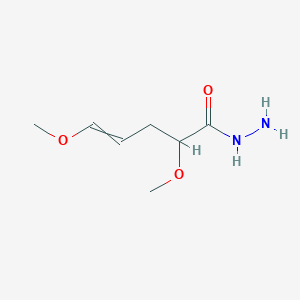
Benzamide, N,N-diethyl-2,6-bis(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N,N-diethyl-2,6-bis(trimethylsilyl)- is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide core with two diethyl groups and two trimethylsilyl groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N,N-diethyl-2,6-bis(trimethylsilyl)- typically involves the reaction of benzamide with diethylamine and trimethylsilyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of trimethylsilyl chloride. The general reaction scheme is as follows:
Step 1: Benzamide is dissolved in an anhydrous solvent such as tetrahydrofuran (THF).
Step 2: Diethylamine is added to the solution, followed by the slow addition of trimethylsilyl chloride.
Step 3: The reaction mixture is stirred at room temperature for several hours to ensure complete reaction.
Step 4: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of Benzamide, N,N-diethyl-2,6-bis(trimethylsilyl)- can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems for the addition of reagents and control of reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N,N-diethyl-2,6-bis(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or organometallic compounds.
Aplicaciones Científicas De Investigación
Benzamide, N,N-diethyl-2,6-bis(trimethylsilyl)- has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Benzamide, N,N-diethyl-2,6-bis(trimethylsilyl)- involves its interaction with molecular targets through its functional groups. The trimethylsilyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The diethyl groups contribute to the compound’s stability and reactivity. The benzamide core interacts with specific enzymes or receptors, modulating their activity and leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide, N,N-dimethyl-: Similar structure but with dimethyl groups instead of diethyl groups.
Benzamide, N,N-diethyl-: Lacks the trimethylsilyl groups.
Benzamide, N,N-diethyl-2,4-bis(trimethylsilyl)-: Similar but with different positions of trimethylsilyl groups.
Uniqueness
Benzamide, N,N-diethyl-2,6-bis(trimethylsilyl)- is unique due to the presence of both diethyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. The combination of these groups enhances the compound’s stability, lipophilicity, and potential for diverse applications in research and industry.
Propiedades
Número CAS |
85370-88-3 |
|---|---|
Fórmula molecular |
C17H31NOSi2 |
Peso molecular |
321.6 g/mol |
Nombre IUPAC |
N,N-diethyl-2,6-bis(trimethylsilyl)benzamide |
InChI |
InChI=1S/C17H31NOSi2/c1-9-18(10-2)17(19)16-14(20(3,4)5)12-11-13-15(16)21(6,7)8/h11-13H,9-10H2,1-8H3 |
Clave InChI |
XUHBRRCYFISBTB-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C1=C(C=CC=C1[Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Methoxy-2,2,7-trimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14402283.png)
![2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethan-1-ol](/img/structure/B14402285.png)

![N-([1,1'-Biphenyl]-3-yl)-2-(pyrrolidin-1-yl)acetamide](/img/structure/B14402292.png)


![10-Fluoro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14402296.png)


![6-Formylbicyclo[4.2.1]nonan-1-yl acetate](/img/structure/B14402314.png)


![1-[6-(Pyridin-4-yl)cyclohex-1-en-1-yl]ethan-1-one](/img/structure/B14402350.png)
